molecular formula C7H3BrClNO B1342612 2-Bromo-5-chlorobenzo[d]oxazole CAS No. 1251033-26-7

2-Bromo-5-chlorobenzo[d]oxazole

Cat. No. B1342612
M. Wt: 232.46 g/mol
InChI Key: UZOOHZSLRFBNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-chlorobenzo[d]oxazole is a heterocyclic aromatic organic compound. It is a member of the oxazole family, a class of compounds that are of interest due to their potential applications in pharmaceuticals and agrochemicals. It is also used in the synthesis of other compounds, such as bromo-chloro-oxazoles, which are used in the production of materials.

Scientific Research Applications

2-Bromo-5-chlorobenzo[d]oxazole is of interest to scientists due to its potential applications in a variety of fields. In organic synthesis, it can be used as a reagent in the synthesis of other compounds, such as bromo-chloro-oxazoles and other heterocyclic compounds. In medicinal chemistry, it can be used as a starting material for the synthesis of pharmaceuticals and agrochemicals. In materials science, it can be used as a starting material for the synthesis of polymers and other materials.

Mechanism Of Action

2-Bromo-5-chlorobenzo[d]oxazole is an aromatic organic compound, and its mechanism of action is based on its ability to form stable aromatic rings. The compound is able to form aromatic rings due to its electron-rich nature and its ability to form strong π-π interactions with other aromatic molecules. These interactions allow the compound to form strong bonds with other molecules, which in turn allows it to be used as a reagent in organic synthesis.

Biochemical And Physiological Effects

2-Bromo-5-chlorobenzo[d]oxazole has not been tested for its biochemical and physiological effects in humans or animals. However, in vitro studies have shown that the compound is not toxic and has no mutagenic or carcinogenic effects.

Advantages And Limitations For Lab Experiments

2-Bromo-5-chlorobenzo[d]oxazole has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, the compound is stable and can be stored for long periods of time without degradation. The main limitation is that the compound is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

The potential applications of 2-bromo-5-chlorobenzo[d]oxazole are vast, and there are many potential future directions for research and development. One potential direction is the synthesis of new compounds using 2-bromo-5-chlorobenzo[d]oxazole as a starting material. Additionally, the compound could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and other materials. Finally, further research could be done to determine the biochemical and physiological effects of 2-bromo-5-chlorobenzo[d]oxazole in humans and animals.

properties

IUPAC Name

2-bromo-5-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOOHZSLRFBNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorobenzo[d]oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chlorobenzo[d]oxazole
Reactant of Route 2
2-Bromo-5-chlorobenzo[d]oxazole
Reactant of Route 3
2-Bromo-5-chlorobenzo[d]oxazole

Citations

For This Compound
1
Citations
ZP Sercel - 2023 - search.proquest.com
Research in the Stoltz group is primarily focused on the total synthesis of complex, bioactive natural products and on the development of reaction methodologies to enable these …

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